

Unveiling the Cross-Reactivity Profile of PROTAC EGFR Degradar 11

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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

Cat. No.: B12376031

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A comprehensive analysis of **PROTAC EGFR Degradar 11**, also known as Compound B71, reveals a notable cross-reactivity with other key cellular kinases, specifically Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1). While primarily designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR), this proteolysis-targeting chimera (PROTAC) also demonstrates measurable degradation of FAK and RSK1, a critical consideration for researchers and drug development professionals in the field of targeted protein degradation.

PROTAC EGFR Degradar 11 operates by engaging the Cereblon (CRBN) E3 ubiquitin ligase, to which it binds with a high affinity (K_i of 36 nM), to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. While its primary target is EGFR, with a degradation concentration (DC_{50}) of less than 100 nM, the off-target degradation of FAK and RSK1 highlights the importance of thorough selectivity profiling in PROTAC development.

Comparative Analysis of Kinase Degradation

To provide a clear comparison of the degradation efficacy of **PROTAC EGFR Degradar 11** against its primary target and identified off-targets, the following table summarizes the available quantitative data.

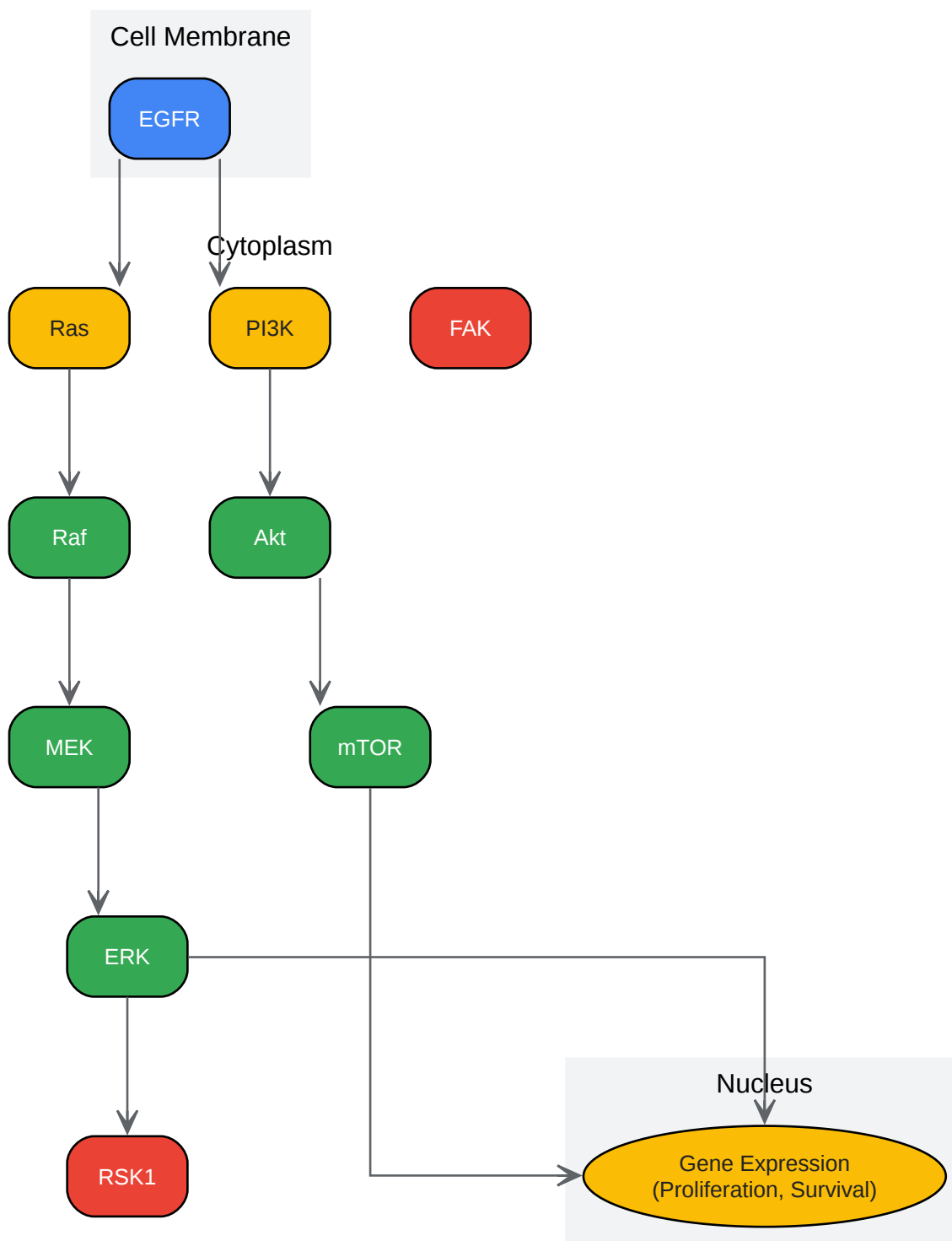
Target Kinase	Parameter	Value
EGFR	DC ₅₀	< 100 nM
FAK	Degradation	Observed
RSK1	Degradation	Observed

Quantitative degradation data for FAK and RSK1 (e.g., DC₅₀ values) are not yet publicly available in detail. The information is based on qualitative statements from vendor datasheets referencing patent application WO2024072178A1.

Signaling Pathways Overview

The cross-reactivity of **PROTAC EGFR Degradar 11** impacts multiple signaling pathways crucial for cell growth, proliferation, and survival.

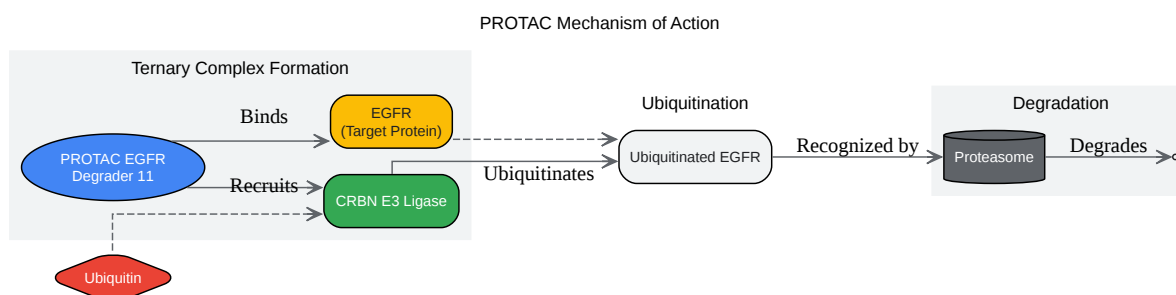
EGFR and Related Signaling Pathways

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EGFR and downstream signaling pathways, including off-targets FAK and RSK1.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism of **PROTAC EGFR Degradator 11** involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.



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General workflow of PROTAC-induced protein degradation.

Experimental Protocols

The assessment of protein degradation is a critical step in characterizing the activity and selectivity of a PROTAC. The following is a generalized protocol for determining protein degradation via Western Blot, a standard method in the field.

Protocol: Western Blot Analysis of Protein Degradation

- Cell Culture and Treatment:
 - Plate cells of interest (e.g., a cancer cell line expressing EGFR, FAK, and RSK1) at a suitable density in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of **PROTAC EGFR Degradar 11** (e.g., 1 nM to 10 μ M) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
 - Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples.
 - Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane again with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters such as DC₅₀.

Conclusion

PROTAC EGFR Degradar 11 is a potent degrader of EGFR. However, its cross-reactivity with FAK and RSK1 underscores the necessity for comprehensive selectivity profiling of PROTAC molecules. Researchers utilizing this and similar compounds should be aware of these off-target effects and consider their potential impact on experimental outcomes and therapeutic applications. Further quantitative analysis is required to fully elucidate the selectivity profile of this compound.

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